

physical and chemical properties of (25R)-Spirost-4-ene-3,6,12-trione

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Compound of Interest

Compound Name: (25R)-Spirost-4-ene-3,6,12-trione

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An In-Depth Technical Guide on (25R)-Spirost-4-ene-3,6,12-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-Spirost-4-ene-3,6,12-trione is a naturally occurring steroidal sapogenin isolated from the medicinal plant *Tribulus terrestris* L.[1][2][3]. This technical guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its isolation, and an exploration of its biological activities. The compound has demonstrated noteworthy anti-inflammatory properties, including the inhibition of neutrophil superoxide anion production and histamine release from mast cells. This document serves as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this spirostane steroid.

Physicochemical Properties

(25R)-Spirost-4-ene-3,6,12-trione is a white to off-white solid at room temperature. Its core structure is a spirostane skeleton, a class of steroids characterized by a spiroketal side chain. The presence of three ketone groups and a double bond in its structure contributes to its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **(25R)-Spirost-4-ene-3,6,12-trione**

Property	Value	Reference(s)
Molecular Formula	C ₂₇ H ₃₆ O ₅	[1][4]
Molecular Weight	440.57 g/mol	[1][4]
Appearance	White to off-white solid	[1]
Melting Point	Not available	
Boiling Point	587.8 ± 50.0 °C (Predicted)	[5]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	[5]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[6][7]
Purity	≥95% (Commercially available)	[8]

Spectral Data

The structural elucidation of **(25R)-Spirost-4-ene-3,6,12-trione** has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

While the specific chemical shifts from the original isolation paper by Xu et al. are not publicly available in full, typical ¹³C NMR chemical shifts for spirostane steroids are well-documented. The carbon signals for the spiroketal moiety and the steroidal nucleus are characteristic and allow for the confirmation of the (25R) configuration. A general representation of expected chemical shift ranges for key carbons in similar spirostane structures is provided in reference[9].

Mass Spectrometry

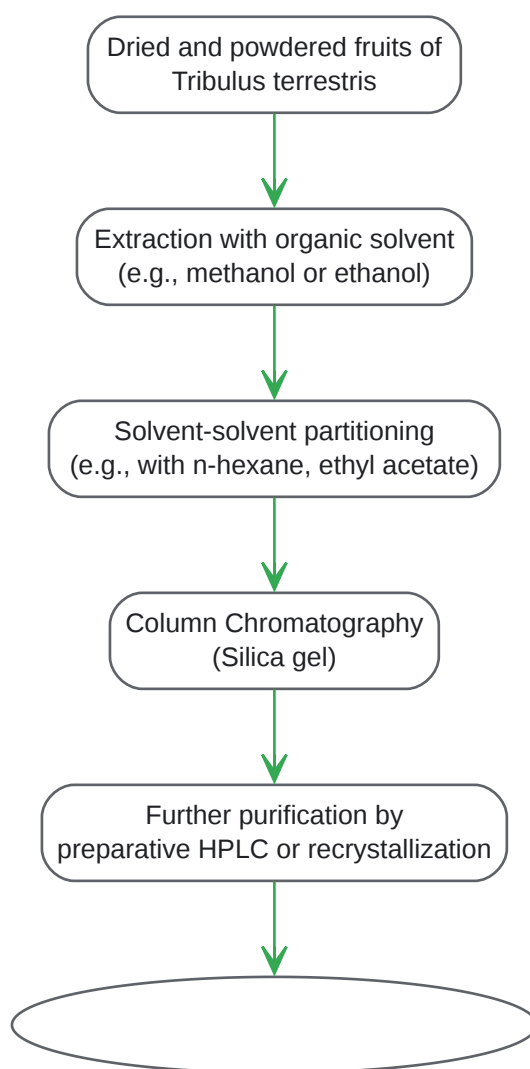
Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of **(25R)-Spirost-4-ene-3,6,12-trione**. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Experimental Protocols

The primary method for obtaining **(25R)-Spirost-4-ene-3,6,12-trione** is through isolation from its natural source, *Tribulus terrestris*.

Isolation from *Tribulus terrestris*

The isolation of **(25R)-Spirost-4-ene-3,6,12-trione** was first reported by Xu et al. in 1998. The general workflow for such an isolation is depicted below.



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Figure 1. General workflow for the isolation of **(25R)-Spirost-4-ene-3,6,12-trione**.

A detailed experimental protocol, based on typical phytochemical isolation procedures, would involve the following steps:

- **Extraction:** The dried and powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol or ethanol at room temperature.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatographic Separation:** The fraction containing the target compound (typically the ethyl acetate or chloroform fraction for steroidal saponins) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate of increasing polarity.
- **Purification:** Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure **(25R)-Spirost-4-ene-3,6,12-trione**.
- **Structure Elucidation:** The structure of the isolated compound is then confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

(25R)-Spirost-4-ene-3,6,12-trione has been reported to possess anti-inflammatory properties[7][10]. The primary reported activities are the inhibition of superoxide anion production in neutrophils and the inhibition of histamine release from mast cells[10][11].

Anti-inflammatory Effects

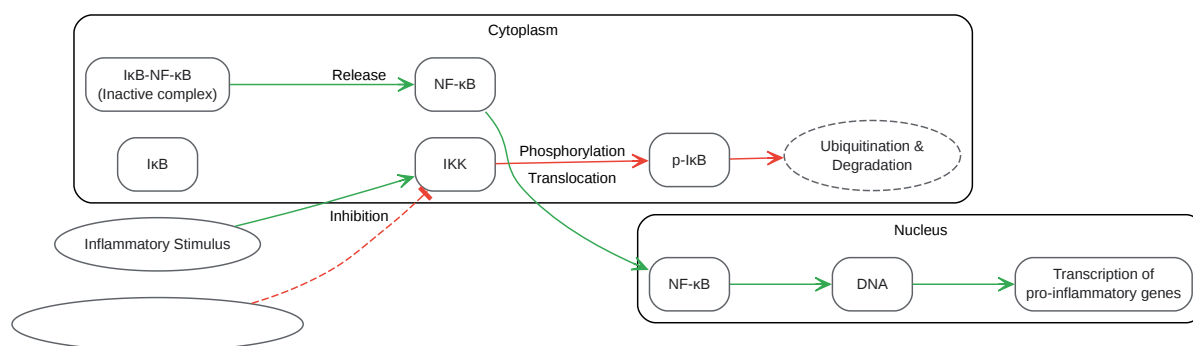
Steroidal saponins, as a class, are known to exert anti-inflammatory effects through various mechanisms, often involving the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK)

pathways[12][13]. These pathways are critical in the production of pro-inflammatory cytokines and mediators.

The inhibition of superoxide production by neutrophils is a significant anti-inflammatory action, as reactive oxygen species (ROS) produced by neutrophils contribute to tissue damage during inflammation. Similarly, the inhibition of histamine release from mast cells is a key mechanism in mitigating allergic and inflammatory responses.

Postulated Signaling Pathway

Based on the known mechanisms of related steroidal saponins, a postulated signaling pathway for the anti-inflammatory action of **(25R)-Spirost-4-ene-3,6,12-trione** is presented below. It is hypothesized that this compound may interfere with the activation of I κ B kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitor of NF- κ B (I κ B). This would keep NF- κ B sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.



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Figure 2. Postulated inhibitory effect on the NF- κ B signaling pathway.

Conclusion

(25R)-Spirost-4-ene-3,6,12-trione is a promising natural product with demonstrated anti-inflammatory potential. This technical guide has summarized its known physicochemical properties, provided a general experimental protocol for its isolation, and discussed its biological activities. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic applications. The information presented herein provides a solid

foundation for scientists and researchers to build upon in the pursuit of novel anti-inflammatory agents.

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